molecular formula C13H11ClN2O2 B611733 N-(4-氯-3-甲氧基苯基)吡啶-2-甲酰胺 CAS No. 1161205-04-4

N-(4-氯-3-甲氧基苯基)吡啶-2-甲酰胺

货号 B611733
CAS 编号: 1161205-04-4
分子量: 262.693
InChI 键: ARYUXFNGXHNNDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as anilides . It’s a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of the compound is C13H11ClN2O2 . The InChI representation is InChI=1S/C13H11ClN2O2/c1-18-12-8-9 (5-6-10 (12)14)16-13 (17)11-4-2-3-7-15-11/h2-8H,1H3, (H,16,17) . The Canonical SMILES representation is COC1=C (C=CC (=C1)NC (=O)C2=CC=CC=N2)Cl .


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 262.69 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 .

科学研究应用

Neuroprotective Agent in Parkinson’s Disease Research

VU 0361737 has been identified as a potent positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4 PAM). It exhibits neuroprotective effects, which are particularly relevant in the context of Parkinson’s disease . The compound’s ability to modulate glutamate receptors suggests its potential in mitigating excitotoxicity, a process implicated in the neuronal damage associated with Parkinson’s.

Modulation of Glutamate Neurotransmission

The compound’s selective action on mGluR4 receptors indicates its role in modulating glutamate neurotransmission . This is significant since glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is involved in various neurological disorders.

Potential in Psychiatric Disorder Treatment

Given the importance of glutamatergic signaling in psychiatric conditions, VU 0361737’s modulation of mGluR4 could be explored for therapeutic applications in disorders such as schizophrenia, anxiety, and depression, where glutamate system dysfunction is evident .

Attenuation of Neurotoxicity

In vitro studies have shown that VU 0361737 can partially attenuate cell death induced by neurotoxic agents like staurosporine and doxorubicin in human neuroblastoma SH-SY5Y cells . This suggests a potential application in developing treatments that protect against chemotherapy-induced neurotoxicity.

Research Tool in Neuropharmacology

As a selective mGluR4 PAM, VU 0361737 serves as a valuable research tool in neuropharmacology to study the role of mGluR4 in various physiological and pathological processes within the central nervous system .

Exploration of mGluR4 in Pain Perception

The modulation of mGluR4 has implications in pain perception and management. VU 0361737 could be used to investigate the receptor’s role in pain pathways and the development of novel analgesics .

Investigation of mGluR4 in Motor Control

mGluR4 receptors are involved in motor control, and VU 0361737 could be utilized to understand the receptor’s function in motor disorders and to explore potential therapeutic targets .

Study of mGluR4 in Addiction and Reward Pathways

The involvement of mGluR4 in addiction and reward pathways presents an opportunity to use VU 0361737 in addiction research, potentially leading to new approaches in treating substance use disorders .

未来方向

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

属性

IUPAC Name

N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYUXFNGXHNNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657816
Record name N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1161205-04-4
Record name N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does VU0361737 interact with its target and what are the downstream effects?

A1: VU0361737 acts as a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 4 (mGluR4) [, ]. Unlike agonists that directly activate the receptor, PAMs bind to an allosteric site and enhance the receptor's response to glutamate, its natural ligand. This modulation of mGluR4 activity has been implicated in various neurological processes, making VU0361737 a potential therapeutic agent for conditions such as Parkinson's disease and anxiety disorders.

Q2: What is known about the structure-activity relationship (SAR) of VU0361737?

A2: While specific SAR studies for VU0361737 are limited in the provided literature, its classification as a heterobiarylamide highlights a structural class known to exhibit mGluR4 PAM activity []. Further research exploring modifications to its core structure could provide valuable insights into optimizing its potency, selectivity, and pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。